3-(1H-indol-3-yl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one
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Description
3-(1H-indol-3-yl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one is a useful research compound. Its molecular formula is C19H22N4O and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.17936134 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in many cellular biological processes, including cell proliferation, division, motility, spindle formation, shape maintenance, and intracellular transport .
Mode of Action
The compound interacts with tubulin and inhibits its polymerization . This interaction is similar to the action of colchicine, a known inhibitor of tubulin polymerization . By inhibiting tubulin polymerization, the compound disrupts the formation and function of microtubules, which are essential for cell division and other cellular processes .
Biochemical Pathways
The inhibition of tubulin polymerization affects the dynamics of microtubules, leading to the disruption of cellular processes that depend on microtubules . This includes the formation of the mitotic spindle during cell division, intracellular transport, and the maintenance of cell shape . The disruption of these processes can lead to cell cycle arrest and apoptosis .
Result of Action
The compound’s inhibition of tubulin polymerization results in cell cycle arrest and apoptosis . In vitro studies have shown that the compound has potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . The compound induced cell apoptosis in a dose-dependent manner and arrested the cells in the G2/M phase .
Properties
IUPAC Name |
3-(1H-indol-3-yl)-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-14-8-21-23(10-14)13-15-11-22(12-15)19(24)7-6-16-9-20-18-5-3-2-4-17(16)18/h2-5,8-10,15,20H,6-7,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOHCHTWIQMCGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)CCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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